Technical Whitepaper: 2-(3,4-Dimethylphenyl)-1H-imidazole (CAS 343771-00-6)
Technical Whitepaper: 2-(3,4-Dimethylphenyl)-1H-imidazole (CAS 343771-00-6)
In-Depth Synthesis, Physicochemical Profiling, and Applications in Drug Discovery
Executive Summary
2-(3,4-Dimethylphenyl)-1H-imidazole (CAS: 343771-00-6) is a highly versatile, privileged heterocyclic scaffold utilized extensively in medicinal chemistry and advanced materials science [1]. Characterized by an electron-rich imidazole core substituted with a 3,4-dimethylphenyl moiety at the C2 position, this compound serves as a critical precursor for the development of 2-aryl-4-benzoyl-imidazole (ABI) analogs. These derivatives have gained significant traction as potent tubulin polymerization inhibitors capable of overcoming P-glycoprotein (Pgp) mediated multidrug resistance in oncology [2]. This whitepaper provides a comprehensive, self-validating guide to its physicochemical properties, synthetic methodologies, and pharmacological applications.
Physicochemical Profiling & Structural Dynamics
The structural integrity of 2-(3,4-Dimethylphenyl)-1H-imidazole is defined by its amphoteric nature and tautomeric equilibrium. The imidazole ring can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the sp² hybridized nitrogen). The electron-donating inductive effect (+I) of the two methyl groups on the phenyl ring increases the electron density of the conjugated system, thereby enhancing the nucleophilicity of the imidazole core for subsequent functionalization (e.g., C4/C5 halogenation or acylation).
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 2-(3,4-Dimethylphenyl)-1H-imidazole |
| CAS Registry Number | 343771-00-6 |
| Molecular Formula | C₁₁H₁₂N₂ |
| Molecular Weight | 172.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Topological Polar Surface Area (TPSA) | 28.7 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 1 |
| Estimated LogP | ~2.8 (Favorable for membrane permeability) |
Synthetic Methodology: The Debus-Radziszewski Condensation
Mechanistic Pathway
The most robust and scalable method for synthesizing 2-(3,4-Dimethylphenyl)-1H-imidazole is the Debus-Radziszewski multicomponent condensation [3]. This reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal) with an aldehyde (3,4-dimethylbenzaldehyde) and an ammonia source.
Causality of the Mechanism: The reaction proceeds via the initial condensation of glyoxal with two equivalents of ammonia to form a highly reactive diimine intermediate. This intermediate subsequently undergoes a nucleophilic attack on the carbonyl carbon of 3,4-dimethylbenzaldehyde. An intramolecular rearrangement and subsequent dehydration (-H₂O) yield the fully aromatized imidazole ring.
Fig 1. Multicomponent Debus-Radziszewski synthesis of 2-(3,4-Dimethylphenyl)-1H-imidazole.
Step-by-Step Experimental Protocol
As a Senior Application Scientist, it is critical to implement protocols that are self-validating and mechanistically sound. The following procedure is optimized for high yield and purity [4].
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Reagent Preparation: Dissolve 100 mmol of 3,4-dimethylbenzaldehyde in 400 mL of absolute ethanol in a round-bottom flask.
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Causality: Ethanol is chosen as the solvent because it fully solubilizes the hydrophobic benzaldehyde while remaining completely miscible with the aqueous reagents added in the next step.
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Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.
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Reagent Addition: Slowly add 110 mmol of 40% aqueous oxalaldehyde (glyoxal) dropwise. Immediately follow with the dropwise addition of 1000 mmol of 29% aqueous ammonium hydroxide.
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Causality: A 10-fold excess of ammonia is required because it acts as both a stoichiometric reactant (nitrogen source) and a basic catalyst. The 0 °C environment is critical to suppress the rapid, exothermic Cannizzaro-type disproportionation or polymerization of glyoxal.
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Maturation: Remove the ice bath and allow the reaction to stir vigorously at room temperature for 48–72 hours.
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Causality: The aromatization step is kinetically slow. While heating might accelerate the reaction, it often leads to complex, intractable tar mixtures. Extended room-temperature stirring maximizes the thermodynamic yield of the imidazole.
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Isolation & Workup: Concentrate the mixture under reduced pressure to remove the ethanol. Dilute the remaining aqueous slurry with 200 mL of water and extract with ethyl acetate (3 × 150 mL).
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Causality: Ethyl acetate provides an optimal partition coefficient for the moderately polar imidazole, leaving the highly polar unreacted glyoxal and ammonium salts in the aqueous phase.
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Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude solid via recrystallization from ethyl acetate/hexanes to yield the pure 2-(3,4-Dimethylphenyl)-1H-imidazole.
Pharmacological Applications: The ABI Scaffold
The primary utility of 2-(3,4-Dimethylphenyl)-1H-imidazole in modern drug discovery is its role as a foundational building block for 2-Aryl-4-benzoyl-imidazole (ABI) analogs [2].
Traditional antimitotic agents, such as paclitaxel, are highly susceptible to efflux by P-glycoprotein (Pgp), leading to multidrug-resistant (MDR) tumors. ABI analogs synthesized from the 2-(3,4-Dimethylphenyl)-1H-imidazole scaffold are designed as biomimetic replacements that bind directly to the colchicine binding site of tubulin. Because these ABI molecules are not substrates for Pgp efflux pumps, they maintain nanomolar potency against both sensitive and MDR cancer cell lines [2].
Fig 2. Pharmacological pathway of ABI analogs derived from the 2-aryl-imidazole scaffold.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized batch, the following analytical benchmarks should be met:
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¹H NMR (400 MHz, DMSO-d₆): The defining markers are the two methyl singlets integrating for 3H each at ~2.25 and 2.28 ppm. The imidazole protons (C4-H and C5-H) typically appear as a broad singlet or two closely overlapping doublets around 7.10 ppm due to rapid tautomerization. The highly deshielded N-H proton will appear as a broad singlet >12.0 ppm.
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LC-MS (ESI+): The compound ionizes readily in positive mode. The expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion is calculated at 173.11 ; experimental validation should yield a dominant peak at 173.1 .
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HPLC: Utilizing a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% TFA), the compound will elute as a sharp, symmetrical peak, confirming the absence of unreacted benzaldehyde or polymeric glyoxal byproducts.
References
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Accela ChemBio. "2-(3,4-Dimethylphenyl)imidazole CAS 343771-00-6 Product Specifications." Accela ChemBio Inc., 2023. Available at:[Link]
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Chen, Jianping, et al. "Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization." Bioorganic & Medicinal Chemistry, vol. 18, no. 22, 2010, pp. 7948-7956. Available at:[Link]
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"Debus–Radziszewski imidazole synthesis." Wikipedia, The Free Encyclopedia, 2024. Available at:[Link]
